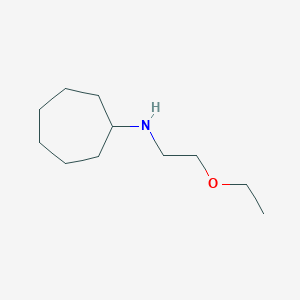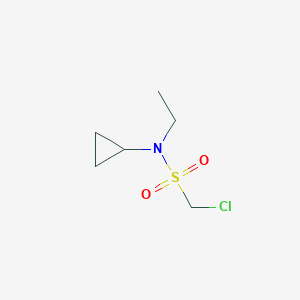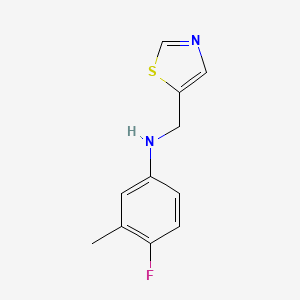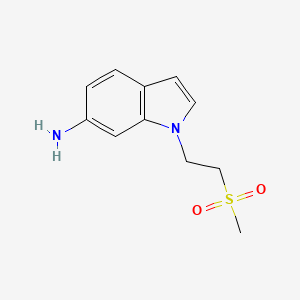
3-(5-Chlorothiophen-2-yl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophen-2-yl)-3-oxopropanal is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and an oxopropanal group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal typically involves the functionalization of thiophene derivatives. One common method is the chlorination of thiophene followed by formylation to introduce the oxopropanal group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are used in cross-coupling reactions to introduce various substituents onto the thiophene ring .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chlorothiophen-2-yl)-3-oxopropanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorothiophen-2-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of an oxopropanal group.
3-(5-Chlorothiophen-2-yl)-3-oxopropanoic acid: Contains a carboxylic acid group instead of an oxopropanal group.
Uniqueness
The presence of both the chlorine atom and the oxopropanal group allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Eigenschaften
Molekularformel |
C7H5ClO2S |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
3-(5-chlorothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5ClO2S/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2 |
InChI-Schlüssel |
AYRQKKDNWZXSAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


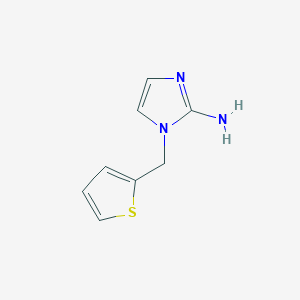
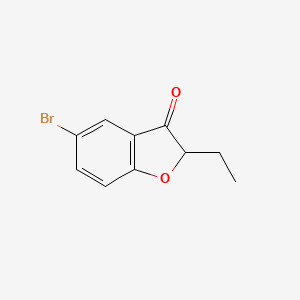
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)
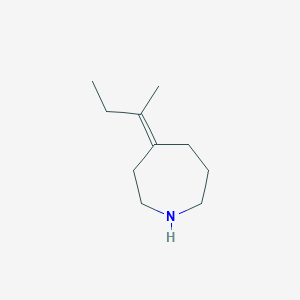
![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)
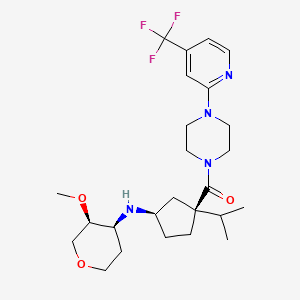
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)

